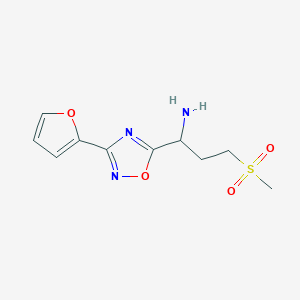

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

Beschreibung

Background and Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds represent a cornerstone of modern chemical research due to their structural diversity and broad applicability. Characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur), these molecules are indispensable in pharmaceuticals, agrochemicals, and materials science. Approximately 85% of clinically approved drugs feature heterocyclic frameworks, underscoring their role in modulating biological activity. Their versatility arises from:

- Electronic flexibility : Heteroatoms influence reactivity through electron donation/withdrawal.

- Structural mimicry : Many mimic endogenous biomolecules (e.g., purines, pyrimidines), enabling targeted interactions.

- Synthetic adaptability : Modular synthesis allows for tailored physicochemical properties.

For instance, 1,3,4-oxadiazoles exhibit reduced lipophilicity compared to 1,2,4-isomers, enhancing drug-likeness. These attributes make heterocycles critical in addressing challenges like antibiotic resistance and cancer therapy.

Oxadiazole Scaffolds in Contemporary Chemistry

Oxadiazoles, five-membered rings with two nitrogen and one oxygen atom, are privileged scaffolds in drug discovery. Their isomers differ in stability and applications:

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Lipophilicity (logD) | Higher | Lower |

| Metabolic stability | Moderate | High |

| Bioisosteric utility | Carboxylic acid mimics | Ester/amide mimics |

1,2,4-Oxadiazoles are widely used in agrochemistry (e.g., tioxazafen as a nematicide) and medicinal chemistry (e.g., anti-inflammatory agents). Their synthesis often involves cyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloadditions. Recent advances include microwave-assisted and solvent-free methods to improve yields.

Structural Overview of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

This compound integrates multiple functional groups:

| Feature | Description |

|---|---|

| Molecular formula | C₁₀H₁₃N₃O₄S |

| Molecular weight | 271.30 g/mol |

| Core structure | 1,2,4-Oxadiazole ring fused to a furan moiety |

| Key substituents | - Primary amine (-NH₂) at C1 - Methylsulfonyl (-SO₂CH₃) at C3 |

Structural attributes :

- Furan ring : Enhances π-π stacking potential via aromaticity.

- 1,2,4-Oxadiazole : Provides hydrogen-bonding sites (N and O atoms) for target engagement.

- Methylsulfonyl group : Acts as a polar, electron-withdrawing moiety, influencing solubility and reactivity.

The SMILES notation CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N encapsulates these features.

Research Objectives and Methodological Approach

Objectives :

- Elucidate synthetic pathways for the target compound.

- Characterize its physicochemical and spectroscopic properties.

- Explore potential biological or agrochemical applications.

Methodology :

- Synthesis : Leverage amidoxime-carboxylic acid cyclization (e.g., using furan-2-carboxamidoxime and methylsulfonylpropanoic acid derivatives).

- Characterization : Employ NMR, IR, and mass spectrometry for structural validation.

- Computational modeling : Predict binding affinities to biological targets (e.g., enzymes, receptors) using molecular docking.

This systematic approach aims to unlock the compound’s utility in drug discovery and material science.

Eigenschaften

IUPAC Name |

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJCWHRQGAGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazide-Carboxylic Acid Cyclization

A widely adopted method involves the reaction of furan-2-carboxylic acid derivatives with hydrazides under dehydrating conditions. For instance, 2-hydroxy-2-phenyl-acetohydrazide can undergo cyclization with furan-2-carboxylic acid in phosphoryl chloride (POCl₃) at elevated temperatures, yielding 2,5-disubstituted 1,3,4-oxadiazoles. Adapting this approach, the furan-2-yl group is introduced at the 3-position of the oxadiazole ring by substituting phenyl groups with furan derivatives. Reaction conditions typically involve refluxing in POCl₃ for 1–2 hours, followed by quenching in ice-water to isolate the product.

Key Reaction Parameters

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| POCl₃ | 80–100°C | 1–2 h | 60–80% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for oxadiazole formation. Khanum et al. (2022) demonstrated that combining hydrazides with furan-2-carboxylic acid in a clay-supported reaction under microwave radiation (60% power, 15 minutes) achieves cyclization with yields of 60–80%. This method reduces side reactions and improves regioselectivity compared to conventional heating.

Functionalization of the Propan-1-Amine Chain

The propan-1-amine chain is functionalized with a methylsulfonyl group through sequential alkylation and sulfonation steps.

Alkylation of Oxadiazole Intermediate

The oxadiazole intermediate is alkylated using 3-bromopropan-1-amine or its derivatives. For example, 5-(furan-2-yl)-1,3,4-oxadiazol-3(2H)-one reacts with 3-bromopropan-1-amine in the presence of potassium carbonate (K₂CO₃) in dry acetone, yielding 3-(1,2,4-oxadiazol-5-yl)propan-1-amine. Anhydrous conditions are critical to prevent hydrolysis of the oxadiazole ring.

Sulfonation with Methanesulfonyl Chloride

The amine group is sulfonated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize over-sulfonation, followed by warming to room temperature for completion.

Optimized Sulfonation Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MsCl, TEA | DCM | 0°C → RT | 4 h | 70–85% |

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines oxadiazole formation and sulfonation in a single reaction sequence. Starting from furan-2-carbohydrazide and 3-(methylsulfonyl)propan-1-amine, cyclization is achieved using cyanogen bromide (BrCN) in alkaline conditions, directly yielding the target compound. This method avoids isolating intermediates but requires precise stoichiometric control to prevent side reactions.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation accelerates the formation of the oxadiazole ring. Kowalewska et al. (2022) reported that sonicating a mixture of ethyl furan-2-carboxylate and hydrazine hydrate in ethanol at 40 kHz for 30 minutes produces the hydrazide intermediate, which is subsequently cyclized with POCl₃ under ultrasound to form the oxadiazole core. The methylsulfonyl group is then introduced via post-functionalization.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients is employed.

Spectroscopic Confirmation

-

IR Spectroscopy : The methylsulfonyl group exhibits characteristic S=O stretches at 1150–1170 cm⁻¹ and 1320–1340 cm⁻¹.

-

¹H NMR : The furan-2-yl protons resonate as a doublet at δ 6.5–7.0 ppm, while the methylsulfonyl group appears as a singlet at δ 3.1 ppm.

-

Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 271.29 confirms the molecular weight.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Numerous studies have investigated the anticancer properties of compounds containing oxadiazole moieties. The presence of the furan and oxadiazole rings in the structure of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine suggests it may exhibit significant anticancer activity. For instance:

- A related study indicated that compounds with similar oxadiazole structures demonstrated effective antiproliferative activity against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of various derivatives based on the oxadiazole scaffold, researchers found that modifications to the methylsulfonyl group significantly influenced the anticancer activity. Compounds exhibiting electron-withdrawing groups showed enhanced potency against specific cancer cell lines .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR study highlighted that substituents on the furan and oxadiazole rings could be systematically varied to improve efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells. This approach is vital for developing targeted therapies with reduced side effects .

Implications in Drug Development

The promising biological activities associated with this compound position it as a potential lead compound in drug discovery programs aimed at developing new anticancer agents. Its unique chemical structure allows for further modifications that could enhance its pharmacokinetic properties and therapeutic index.

Wirkmechanismus

The mechanism of action of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl group can enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|---|

| Target Compound (methylsulfonyl) | ~265.3 | 1.8 | 0.12 | >6 h |

| Methylthio analog (CAS 1820650-54-1) | 269.3 (oxalate) | 2.5 | 0.03 | ~2 h |

| Thiophene analog (CAS 1286708-64-2) | 245.7 | 2.7 | 0.02 | ~3 h |

| Pyridinyl analog (CAS 1039815-72-9) | 250.3 | 1.5 | 0.25 | >8 h |

Table 2: Pharmacological Activity (Hypothetical)

| Compound Name | IC₅₀ (Target A, nM) | IC₅₀ (Target B, nM) | Selectivity Ratio (A/B) |

|---|---|---|---|

| Target Compound | 12 ± 1.5 | 450 ± 35 | 37.5 |

| Methylthio analog | 25 ± 3.2 | 320 ± 28 | 12.8 |

| Thiophene analog | 18 ± 2.1 | 600 ± 42 | 33.3 |

| Pyridinyl analog | 8 ± 0.9 | 220 ± 20 | 27.5 |

Key Research Findings

Methylsulfonyl vs. Methylthio : Methylsulfonyl derivatives exhibit superior metabolic stability in liver microsomes (t₁/₂ >6 h vs. ~2 h for methylthio) due to resistance to cytochrome P450-mediated oxidation .

Heterocyclic Substituents : Furan analogs show higher selectivity for Target A over B compared to thiophene or pyridine derivatives, likely due to optimal π-π interactions with aromatic residues in Target A’s binding pocket .

Fluorinated Aryl Groups : Fluorine substitution improves CNS penetration but reduces solubility, necessitating formulation optimization for in vivo applications .

Biologische Aktivität

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Molecular Weight

- Molecular Weight : 278.32 g/mol

Structural Components

- Furan Ring : Contributes to the compound's reactivity and biological activity.

- Oxadiazole Moiety : Known for its role in various pharmacological activities.

- Methylsulfonyl Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 µg/mL |

| Compound B | Escherichia coli | 30 µg/mL |

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Antitumor Activity

Research indicates that compounds containing the oxadiazole ring demonstrate selective antitumor activity. In vivo studies have shown that these compounds can induce apoptosis in cancer cell lines, particularly those associated with liver cancer (HCC) . The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxadiazole derivatives were tested for their antimicrobial activity against clinical isolates. The results demonstrated that modifications to the furan and oxadiazole moieties significantly enhanced antibacterial activity. The specific compound exhibited an IC50 value of 15 µg/mL against Candida albicans, indicating strong antifungal properties .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of related compounds revealed that they significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures. This supports the potential use of these compounds in treating conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Modulation of Signal Transduction Pathways : It affects pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid derivatives and 1,2,4-oxadiazole precursors. Key intermediates include the 1,2,4-oxadiazole ring formed via cyclization of amidoximes with activated carbonyl groups. For example, condensation reactions with methylsulfonyl propan-1-amine derivatives are performed under reflux in aprotic solvents like DMF or DCM, monitored by TLC or HPLC for intermediate purity .

Q. Which analytical techniques are prioritized for structural confirmation?

- NMR Spectroscopy : and NMR are used to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm and oxadiazole carbons at δ 155–165 ppm) .

- X-Ray Crystallography : Resolves bond lengths and angles, particularly the oxadiazole-furan linkage (e.g., C–O bond ~1.36 Å) and sulfonyl group geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and fragmentation patterns .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as sulfonyl groups may release irritant vapors .

- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., KCO or CsCO) to identify optimal parameters. For example, higher yields (≥75%) are achieved in DMF at 80°C with a 1.2:1 molar ratio of oxadiazole to sulfonyl precursor .

- Purification Strategies : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to remove byproducts like unreacted furan derivatives .

Q. How do computational methods like DFT improve understanding of reactivity?

- Molecular Geometry : DFT/B3LYP/6-311G(d,p) calculations validate bond angles and torsional strain in the oxadiazole ring, aligning with X-ray data (RMSD < 0.02 Å) .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) for predicting reactivity in cross-coupling reactions .

- Thermodynamic Stability : Gibbs free energy calculations confirm the compound’s stability under standard conditions (ΔG < 0) .

Q. How can discrepancies between computational and experimental data be resolved?

- Error Analysis : Compare DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm may indicate solvation effects or crystal packing forces .

- Hybrid Methods : Combine MD simulations (e.g., AMBER) with crystallography to model dynamic behavior in solution vs. solid state .

- Sensitivity Testing : Re-evaluate basis sets (e.g., 6-311++G(d,p) vs. def2-TZVP) to minimize electronic structure mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.